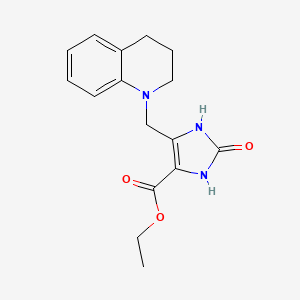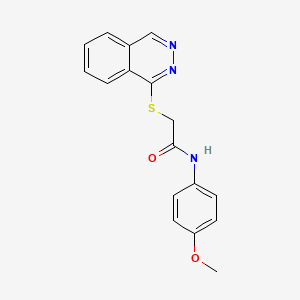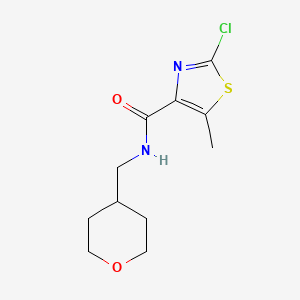![molecular formula C10H18N4O B10867688 1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound, specifically, combines the imidazole ring with a urea moiety, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA typically involves the reaction of an imidazole derivative with a butyl isocyanate. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack of the imidazole nitrogen on the isocyanate carbon, forming the urea linkage . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions, leading to the formation of imidazole N-oxides.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the C-2 and C-4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the urea moiety can produce butylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BUTYLIMIDAZOLE: Similar in structure but lacks the urea moiety, which can significantly alter its chemical reactivity and biological activity.
N-BUTYLUREA: Contains the urea moiety but lacks the imidazole ring, resulting in different chemical properties and applications.
IMIDAZOLE: The parent compound of the imidazole ring, widely used in various chemical and biological applications.
Uniqueness
N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is unique due to the combination of the imidazole ring and the urea moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
1-butyl-3-[2-(1H-imidazol-5-yl)ethyl]urea |
InChI |
InChI=1S/C10H18N4O/c1-2-3-5-12-10(15)13-6-4-9-7-11-8-14-9/h7-8H,2-6H2,1H3,(H,11,14)(H2,12,13,15) |
InChI-Schlüssel |
ZWXMXFSVRQFSMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NCCC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![2-(4-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867625.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B10867637.png)
![2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)
![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)





![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10867698.png)
